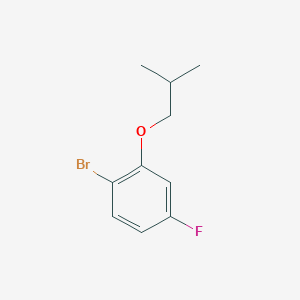

1-Bromo-2-iso-butyloxy-4-fluorobenzene

CAS No.:

Cat. No.: VC16952006

Molecular Formula: C10H12BrFO

Molecular Weight: 247.10 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C10H12BrFO |

|---|---|

| Molecular Weight | 247.10 g/mol |

| IUPAC Name | 1-bromo-4-fluoro-2-(2-methylpropoxy)benzene |

| Standard InChI | InChI=1S/C10H12BrFO/c1-7(2)6-13-10-5-8(12)3-4-9(10)11/h3-5,7H,6H2,1-2H3 |

| Standard InChI Key | BCFJKNDOGOSMJC-UHFFFAOYSA-N |

| Canonical SMILES | CC(C)COC1=C(C=CC(=C1)F)Br |

Introduction

Chemical Identity and Structural Features

The molecular formula of 1-bromo-2-iso-butyloxy-4-fluorobenzene is , with a molecular weight of 247.10 g/mol . Its structure consists of a benzene ring substituted with bromine (Br), fluorine (F), and an iso-butyloxy group (). The iso-butyloxy group introduces steric bulk, influencing reactivity and solubility, while the electron-withdrawing effects of Br and F modulate electronic properties.

Table 1: Comparative Properties of Halogenated Aromatic Ethers

The positional isomerism of fluorine (4- vs. 5-) alters dipole moments and intermolecular interactions, potentially affecting crystallization and solubility .

Synthesis and Reaction Pathways

Nucleophilic Aromatic Substitution

A common route to analogous brominated aryl ethers involves nucleophilic substitution. For example, 2-bromo-5-chlorophenol undergoes methylation using methyl iodide and potassium carbonate in -dimethylformamide (DMF) to yield 2-bromo-5-chloroanisole in 97% yield . Adapting this method, the iso-butyloxy group could be introduced via reaction of 2-bromo-4-fluorophenol with iso-butyl bromide under similar conditions.

Demethylation and Functionalization

Boron tribromide () in dichloromethane effectively demethylates methoxy groups to hydroxyl groups . For instance, 2-bromo-5-chloroanisole treated with at yields the corresponding phenol. This step could precede iso-butyloxy group installation in a multi-step synthesis.

Key Reaction Conditions

Physicochemical Properties

Solubility and Partitioning

While experimental data for the 4-fluoro isomer is unavailable, analogs like 2-bromo-5-chlorophenol exhibit moderate solubility in organic solvents (e.g., 0.105 mg/mL in DCM) . The iso-butyloxy group likely enhances lipid solubility, as seen in similar compounds with log values around 2.7–3.3 .

Spectroscopic Characteristics

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume